molecular formula AgBF4 B077574 Silver tetrafluoroborate CAS No. 14104-20-2

Silver tetrafluoroborate

Cat. No. B077574
CAS RN: 14104-20-2
M. Wt: 194.68 g/mol
InChI Key: CCAVYRRHZLAMDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Electrophilic Cascade Cyclization : Silver tetrafluoroborate catalyzes electrophilic cascade cyclization reactions, facilitating the synthesis of halo-substituted benzo[a]fluorenols under mild conditions. This process exhibits good chemical selectivity and involves mild reaction conditions (Chen et al., 2012).

  • Formation of Carbon-Carbon and Carbon-Heteroatom Bonds : It is significantly used for the formation of carbon-carbon and carbon-heteroatom bonds, showcasing its versatility in promoting various chemical reactions (Achilonu & Umesiobi, 2016).

Molecular Structure Analysis

  • Polymeric Structures : Silver tetrafluoroborate reacts with certain compounds to form polymeric structures. For instance, its reaction with 2,6-lutidine in dichloromethane solution forms a polymeric compound with a unique molecular structure (Horn & Tiekink, 1987).

  • Crystal Structure Studies : Investigations into its crystal structure, like the study of tetrakis(acetonitrile)silver(I) tetrafluoroborate, reveal intricate details about its molecular arrangement and bonding patterns (Aly, Walfort & Lang, 2004).

Chemical Reactions and Properties

  • Promotion of Chemical Reactions : Silver tetrafluoroborate is known to promote various chemical reactions, including the synthesis of different compounds through the activation of coupling sites. This includes the elimination of various leaving groups, participation in stereoselective and regio-specific halogenation reactions, and mediation in heterocyclisation reactions (Achilonu & Umesiobi, 2016).

  • Structural Variability in Complexes : The compound shows structural variability when reacting with different ligands, demonstrating diverse coordination geometries and molecular interactions, which are influenced by factors such as ligand ratio, hydrogen bonding, and π-stacking (Feazell, Carson & Klausmeyer, 2005).

Physical Properties Analysis

  • Electrochemical Behavior : The electrochemical behavior of silver tetrafluoroborate in certain molten salts has been studied, revealing insights into its solubility, reduction, and ionization properties (Katayama, Dan, Miura & Kishi, 2001).

Chemical Properties Analysis

  • Complex Formation and Characterization : The compound forms various complexes with different ligands, exhibiting unique coordination modes and chemical properties. For instance, its complex with a phosphorylated calix[4]arene indicates encapsulated structures with the silver ion located inside the ligand's cavity (Yaftian & Matt, 2000).

  • Reagent for Redox Transmetallations : Silver tetrafluoroborate acts as a reagent for redox transmetallations with group 12-14 elements, showcasing its utility in the synthesis of various compounds (Tyrra, Aboulkacem & Pantenburg, 2006).

Scientific Research Applications

Silver Tetrafluoroborate (AgBF4) is an inorganic compound with the chemical formula AgBF4 . It is a white solid that dissolves in polar organic solvents as well as water . Here are some of its applications:

  • Inorganic and Organometallic Chemistry

    • Silver tetrafluoroborate is a useful reagent in inorganic and organometallic chemistry .
    • It acts as a moderately strong oxidant in dichloromethane .
    • It is commonly used to replace halide anions or ligands with the weakly coordinating tetrafluoroborate anions .
    • The abstraction of the halide is driven by the precipitation of the corresponding silver halide .
  • Organic Chemistry

    • Silver tetrafluoroborate behaves as a catalyst for cyclization reactions .
    • It finds applications as a useful reagent in organic chemistry .
  • Phytochemicals Synthesis

    • Silver tetrafluoroborate has been reviewed as an effective reaction promoter, used extensively in the synthesis of relevant biologically active compounds via carbon-carbon and carbon-heteroatom bonds formation .
    • It has been used in the synthesis of proanthocyanidins, glycosides, N-heterocyclic alkaloid analogues (of pyrrole, morphine, quinoline, isoquinoline, and indole), furan analogues, and halocompounds .
  • Activation of Acyl Chlorides

    • Silver tetrafluoroborate is employed in organic reactions like activation of acyl chlorides .
    • Acyl chlorides are a type of organic compound where a chlorine atom is bonded to a carbonyl group. The presence of the silver tetrafluoroborate can enhance the reactivity of the acyl chloride, making it more susceptible to further chemical reactions .
  • Nucleophilic Substitution

    • Silver tetrafluoroborate is used in nucleophilic substitution reactions .
    • In these reactions, a nucleophile (a species rich in electrons) replaces a group in a molecule. The silver tetrafluoroborate can facilitate this process .
  • Cyclization Reactions

    • Silver tetrafluoroborate behaves as a catalyst for cyclization reactions .
    • Cyclization reactions involve the formation of a ring within a molecule. The presence of the silver tetrafluoroborate can speed up these reactions .
  • Oxidation Reactions

    • Silver tetrafluoroborate is used as a moderately strong oxidant in dichloromethane .
    • Oxidation reactions involve the loss of electrons from a molecule, and silver tetrafluoroborate can facilitate this process .
  • Ring Expansion Reactions

    • Silver tetrafluoroborate is employed in ring expansion reactions .
    • Ring expansion involves the enlargement of a cyclic molecule, and silver tetrafluoroborate can catalyze this process .
  • Cycloaddition Reactions

    • Silver tetrafluoroborate is used in cycloaddition reactions .
    • Cycloaddition is a reaction that forms a cyclic molecule by adding two or more unsaturated molecules together, and silver tetrafluoroborate can act as a catalyst for this process .

Safety And Hazards

Silver tetrafluoroborate is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

Silver tetrafluoroborate has been used in a novel electrophilic cascade cyclization reaction to generate halo-substituted benzo[a]fluorenols . This indicates potential future applications in organic synthesis. Additionally, the tetrafluoroborate anion has been found to rapidly fluoridate organoboronic acids to give organotrifluoroborates , suggesting potential future directions in the field of nanotechnology.

properties

IUPAC Name

silver;tetrafluoroborate
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InChI

InChI=1S/Ag.BF4/c;2-1(3,4)5/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAVYRRHZLAMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[Ag+]
Source PubChem
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Molecular Formula

AgBF4
Record name Silver tetrafluoroborate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Silver_tetrafluoroborate
Description Chemical information link to Wikipedia.
Record name Silver fluoroborate
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URL https://en.wikipedia.org/wiki/Silver_fluoroborate
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DSSTOX Substance ID

DTXSID40884548
Record name Silver tetrafluoroborate
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Molecular Weight

194.68 g/mol
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Physical Description

White odorless crystals; Hygroscopic and soluble in water; [Alfa Aesar MSDS]
Record name Silver tetrafluoroborate
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Product Name

Silver tetrafluoroborate

CAS RN

14104-20-2
Record name Silver tetrafluoroborate
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Record name Silver tetrafluoroborate
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Record name Borate(1-), tetrafluoro-, silver(1+) (1:1)
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Record name Silver tetrafluoroborate
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Record name Silver (I) tetrafluoroborate
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Citations

For This Compound
4,660
Citations
JS McKechnie, IC Paul - Journal of the Chemical Society B: Physical …, 1968 - pubs.rsc.org
… X-Ray structural studies on a crystalline 3 : 1 bullvalene-silver tetrafluoroborate complex have … Crystals of a 1 : 1 bullvalene-silver tetrafluoroborate monohydrate were obtained by …
Number of citations: 5 pubs.rsc.org
MC Achilonu, DO Umesiobi - Arabian Journal of Chemistry, 2016 - Elsevier
Silver tetrafluoroborate (AgBF 4 ) is a transition metal salt extensively used in organic syntheses. This review provides insight into the use of the silver salt as a promoter in the synthesis …
Number of citations: 13 www.sciencedirect.com
K Igarashi, T Honma, J Irisawa - Carbohydrate Research, 1970 - Elsevier
… to a solution of68 mg of silver tetrafluoroborate in 2.3 ml of anhydrous ether. … silver tetrafluoroborate in 7.8 ml of anhydrous ether. Method E: a solution of 34 mg of silver …
Number of citations: 34 www.sciencedirect.com
MC Achilonu, DO Umesiobi - Journal of Chemistry, 2015 - hindawi.com
This review provides an overview of the biological activities, natural occurrences, and the silver tetrafluoroborate- (AgBF4-) mediated synthesis of proanthocyanidins, glycosides, N-…
Number of citations: 32 www.hindawi.com
JM Alia, HGM Edwards - Journal of solution chemistry, 2000 - Springer
… As can be observed, the normalized intensity of the envelope follows different trends in both salts: although in silver tetrafluoroborate solutions it increases clearly with the salt …
Number of citations: 49 link.springer.com
HW Quinn, JS McIntyre… - Canadian Journal of …, 1965 - cdnsciencepub.com
… The present investigation of the infrared and nmr spectra of a number of anhydrous silver tetrafluoroborate - olefin complexes deals primarily with the changes which occur in the olefin …
Number of citations: 91 cdnsciencepub.com
P Carty, MFA Dove - Journal of Organometallic Chemistry, 1971 - Elsevier
… the corresponding ferricenium cations by anhydrous silver tetrafluoroborate in non-aqueous media… Disubstituted ferrocenyl ketones are not directly oxidizcd by silver tetrafluoroborate in …
Number of citations: 24 www.sciencedirect.com
Y Katayama, S Dan, T Miura… - Journal of the …, 2001 - iopscience.iop.org
… Silver tetrafluoroborate dissolves up to ∼0.2 mol dm −3 in at room temperature. Electrochemical deposition and dissolution of silver on a platinum electrode were found possible in …
Number of citations: 132 iopscience.iop.org
X Zou, L Yang, X Liu, H Sun… - Advanced Synthesis & …, 2015 - Wiley Online Library
… on the use of commercial silver tetrafluoroborate (AgBF 4 ) to … (2a) in the presence of silver tetrafluoroborate (AgBF 4 ) (5 … 10–13), but silver tetrafluoroborate was identified as the most …
Number of citations: 13 onlinelibrary.wiley.com
M Li, CU Pittman Jr, T Li - Talanta, 2009 - Elsevier
The extraction/enrichment of omega−3 polyunsaturated fatty acid methyl esters (PUFAMEs) by hydrophobic ionic liquids (ILs) containing silver salts as the extraction phase has been …
Number of citations: 49 www.sciencedirect.com

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